molecular formula C10H9ClN2 B151232 2-Amino-6-chloro-3-methylquinoline CAS No. 137110-42-0

2-Amino-6-chloro-3-methylquinoline

Cat. No. B151232
CAS RN: 137110-42-0
M. Wt: 192.64 g/mol
InChI Key: VHUGVEXJEVUWSZ-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-methylquinoline is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors such as vanillin. For instance, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline involves methylation, nitration, oxidation, reduction, cyclization, chlorination, and amination, with an overall yield of 26% . Although not directly related to 2-Amino-6-chloro-3-methylquinoline, this process highlights the complexity and the type of reactions that might be involved in synthesizing similar compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring structure consisting of a benzene ring and a pyridine ring. The specific substituents on the quinoline core, such as amino, chloro, and methyl groups, can significantly influence the chemical behavior and properties of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including substitutions and additions, due to the presence of reactive sites on the molecule. For example, the synthesis of thiophene-fused quinoline analogues from 2-chloro-3-cyanoquinolines involves the reaction with chloroacetonitrile, leading to the formation of 3-amino-2-cyanothieno[2,3-b]quinolines . This demonstrates the reactivity of the chloro group in quinoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the crystal and molecular structure of organic acid–base adducts from 2-methylquinoline and different acids were studied, revealing that the strength and directionality of hydrogen bonds between acidic components and 2-methylquinoline are crucial for the formation of binary organic acid–base adducts . This suggests that 2-Amino-6-chloro-3-methylquinoline could also form similar adducts due to the presence of the amino group, which is a potential site for hydrogen bonding.

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Amino-6-chloro-3-methylquinoline has been utilized in the synthesis of various compounds with significant antimicrobial properties. For instance, it was used in the creation of cyanopyridines and other derivatives that exhibited antimicrobial activity against various bacteria and fungi (Dobaria et al., 2003). Similarly, it was involved in the synthesis of Methylquinolino benzodiazepine and benzoxazepine, which also demonstrated good antimicrobial agents (Basavaraju et al., 2007).

Cytotoxicity and Anticancer Research

Research on 2-Amino-6-chloro-3-methylquinoline has extended into the realm of cytotoxicity and potential anticancer applications. A study synthesized novel quinoline-pyrimidine hybrid compounds and evaluated their cytotoxic activity against various cancer cell lines, demonstrating significant activity in some compounds (Toan et al., 2020). Another research synthesized and assessed the anticancer activities of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones on HepG2 and KB cancer lines, showing promising results in some derivatives (Toan et al., 2020).

Synthesis of Derivatives and Schiff Bases

The compound has been central to the synthesis of a variety of derivatives and Schiff bases. Studies have shown the synthesis of secondary and tertiary amines containing the 2-chloro-6-methylquinoline moiety, which were tested for antifungal and antibacterial activities (Kumar et al., 2011). Another study detailed the synthesis of 6-iodo/bromo-3-amino-2-methylquinazolin-4(3H)-ones and their Schiff base derivatives, indicating potential bioactivity (Sayyed et al., 2006).

Miscellaneous Applications

The versatility of 2-Amino-6-chloro-3-methylquinoline is further evident in various other applications. It has been used in the synthesis of pyrroloquinolines and in the study of quinoline-5,8-diones chemistry, demonstrating its utility in diverse chemical synthesis processes (Roberts et al., 1997), (Behforouz et al., 1998).

Safety and Hazards

2-Amino-6-chloro-3-methylquinoline is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is toxic to aquatic life with long-lasting effects .

Future Directions

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for quinoline derivatives .

properties

IUPAC Name

6-chloro-3-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUGVEXJEVUWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577122
Record name 6-Chloro-3-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloro-3-methylquinoline

CAS RN

137110-42-0
Record name 6-Chloro-3-methyl-2-quinolinamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 137110-42-0
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